Selank diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H65N11O13 |

|---|---|

Molecular Weight |

872.0 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1 |

InChI Key |

VHEHIIUPYDNNTE-UXAXJNOXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Selank (diacetate): A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

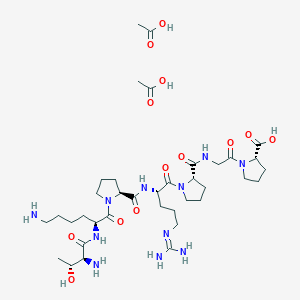

Selank is a synthetic heptapeptide developed by the Institute of Molecular Genetics of the Russian Academy of Sciences.[1] It is an analogue of the endogenous immunomodulatory peptide tuftsin, with a C-terminal extension of Pro-Gly-Pro to enhance its metabolic stability and duration of action.[2][3][4] Structurally, its amino acid sequence is Threonyl-Lysyl-Prolyl-Arginyl-Prolyl-Glycyl-Proline (TKPRPGP).[1] Selank has garnered significant interest for its pronounced anxiolytic, nootropic, and neuroprotective properties, which are not typically accompanied by the sedative and amnestic side effects associated with classical benzodiazepines.[2][5] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and molecular mechanisms of Selank, with a focus on its diacetate salt form.

Chemical Structure and Physicochemical Properties

Selank is a heptapeptide that exists most commonly as a diacetate salt to improve stability.[4] Its structure is based on the native tetrapeptide tuftsin (Thr-Lys-Pro-Arg) with the addition of a Pro-Gly-Pro tripeptide sequence at the C-terminus.[2]

Chemical Identity

| Property | Data | Reference(s) |

| Sequence | Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP) | [1] |

| IUPAC Name | acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | [4] |

| Molecular Formula | C37H65N11O13 | [4][6] |

| Molecular Weight | 872.0 g/mol | [4] |

| CAS Number | 129954-34-3 (Parent Compound) | [1] |

Physicochemical Properties

| Property | Data | Reference(s) |

| Appearance | Crystalline solid | [7] |

| Solubility | Approx. 10 mg/mL in PBS (pH 7.2) for the acetate form | [7] |

| Storage | Store at -20°C for long-term stability (≥4 years) | [7] |

| Purity | ≥98% | [7] |

Biological Activity and Signaling Pathways

Selank exerts its biological effects through multiple mechanisms of action, primarily targeting the central nervous system. Its anxiolytic and nootropic effects are attributed to its modulation of GABAergic neurotransmission, influence on monoamine metabolism, and regulation of neurotrophic factor expression.

Modulation of the GABAergic System

A primary mechanism underlying Selank's anxiolytic effect is its interaction with the GABAergic system. Unlike benzodiazepines, which directly bind to a specific site on the GABA-A receptor, Selank acts as a positive allosteric modulator.[3][4][8] This means it enhances the binding of the primary ligand, GABA, to its receptor, thereby increasing the inhibitory tone of the central nervous system without causing the pronounced sedation and dependence associated with direct agonists.[2][8][9] Studies have shown that Selank can alter the expression of numerous genes involved in GABAergic neurotransmission.[2][10]

Influence on Neurotransmitters and Neurotrophic Factors

Selank has been shown to influence the concentration of monoamine neurotransmitters, including the metabolism of serotonin.[1] Furthermore, it rapidly elevates the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a key brain region for learning, memory, and mood regulation.[1][11] This BDNF-enhancing effect may underlie its nootropic and antidepressant-like properties.

Immunomodulatory and Anti-inflammatory Activity

As a synthetic analogue of tuftsin, Selank retains immunomodulatory properties. It has been shown to modulate the expression of Interleukin-6 (IL-6) and affect the balance of T-helper cell cytokines.[1] Additionally, Selank can inhibit enzymes responsible for the degradation of enkephalins, which are endogenous peptides with pain-relieving properties.[1][11] This action may contribute to its anti-stress and mild analgesic effects.

Experimental Protocols

This section details methodologies from key studies investigating the mechanisms of Selank.

Gene Expression Analysis in Rat Brain via Real-Time PCR

This protocol was designed to evaluate the effect of Selank on the expression of genes involved in neurotransmission in the rat frontal cortex.[2][10]

-

Animal Model: Male Wistar rats with an average body weight of 200 g.

-

Administration: A single intranasal administration of Selank solution (300 µg/kg body weight). The control group received an equivalent volume of deionized water.

-

Tissue Collection: Animals were sacrificed 1 and 3 hours post-administration. The frontal cortex was dissected and immediately frozen in liquid nitrogen, followed by storage at -70°C.

-

RNA Isolation and Reverse Transcription: Total RNA was isolated from pooled frontal cortex tissues. First-strand cDNA was synthesized using a commercial kit (e.g., RT² First Strand Kit, Qiagen).

-

Real-Time Quantitative PCR (qPCR): Gene expression was analyzed using a custom PCR array (e.g., Custom RT² Profiler™ PCR Array, Qiagen) targeting genes involved in neurotransmission. Amplification was performed on a real-time PCR system (e.g., StepOnePlus™, Life Technologies).

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 600 seconds.

-

Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 60 seconds.

-

-

-

Data Analysis: The threshold cycle (Cq) values were obtained and normalized to appropriate housekeeping genes to determine the relative change in gene expression.

Radioligand Binding Assay for GABA-A Receptor Modulation

This method was employed to investigate the direct interaction of Selank with the GABA-A receptor complex.[8]

-

Membrane Preparation: Plasmatic membranes were isolated from brain cells of the chosen animal model (e.g., rat cortex). Protein concentration in the membrane samples was determined using a standard protein assay.

-

Binding Assay:

-

Brain membrane preparations were incubated with a radiolabeled GABA analogue, such as [³H]GABA.

-

Incubations were performed in the absence (control) and presence of varying concentrations of Selank.

-

To assess interactions, co-incubation with known GABA-A modulators like Diazepam was also performed.

-

-

Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Specific binding was calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GABA) from total binding. The data were then analyzed to determine if Selank altered the binding affinity (Kd) or the number of binding sites (Bmax) of [³H]GABA.

Conclusion

Selank (diacetate) is a synthetic heptapeptide with a multi-target mechanism of action that confers potent anxiolytic and nootropic effects. Its primary activity involves the positive allosteric modulation of GABA-A receptors, which distinguishes it from classical benzodiazepines and contributes to its favorable side-effect profile. Furthermore, its ability to increase BDNF expression and modulate monoamine and enkephalin systems highlights its potential for treating a range of neurological and psychiatric conditions. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced pharmacological properties of this promising therapeutic peptide.

References

- 1. Selank - Wikipedia [en.wikipedia.org]

- 2. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selank (diacetate) | Benchchem [benchchem.com]

- 5. A New Generation of Drugs: Synthetic Peptides Based on Natural Regulatory Peptides [scirp.org]

- 6. Selank (diacetate) | C37H65N11O13 | CID 155804769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Peptide-based Anxiolytics: The Molecular Aspects of Heptapeptide Selank Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selank peptide | 129954-34-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. revitalyzemd.com [revitalyzemd.com]

The Synthesis and Purification of Selank (Diacetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification process for the heptapeptide Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) in its diacetate salt form. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and preparative reversed-phase high-performance liquid chromatography (RP-HPLC), which are standard procedures in peptide chemistry.[1][2]

Introduction to Selank

Selank is a synthetic heptapeptide with the amino acid sequence Threonyl-Lysyl-Prolyl-Arginyl-Prolyl-Glycyl-Proline.[3] It is an analogue of the endogenous immunomodulatory peptide tuftsin, with a Pro-Gly-Pro extension that enhances its metabolic stability.[4][5] Primarily recognized for its anxiolytic and nootropic properties, Selank has been the subject of research for its potential therapeutic applications in neurology and psychiatry.[4][5] The synthesis of high-purity Selank is critical for accurate preclinical and clinical research. This guide outlines a robust methodology for its chemical synthesis and subsequent purification to achieve a product suitable for research and development.

Synthesis of Selank via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the Selank peptide is most effectively achieved using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The Fmoc/tBu (tert-butyl) approach is preferred due to its use of milder cleavage conditions compared to older Boc-based methods.[6][8]

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of Selank.

| Reagent/Material | Specification | Purpose |

| Resin | Fmoc-Pro-Wang Resin | Solid support and C-terminal amino acid |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH | Building blocks for the peptide chain |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removal of the temporary Fmoc protecting group |

| Coupling Reagents | HBTU, HOBt, DIPEA | Activation of amino acid carboxyl groups for amide bond formation |

| Solvents | DMF, DCM, Methanol | Resin swelling, washing, and reagent dissolution |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | Cleavage of the peptide from the resin and removal of side-chain protecting groups |

| Precipitation Solvent | Cold Diethyl Ether | Precipitation of the crude peptide |

Fmoc: 9-Fluorenylmethyloxycarbonyl; Wang: p-alkoxybenzyl alcohol; Pbf: 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl; Boc: tert-Butoxycarbonyl; tBu: tert-Butyl; HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium; HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; TFA: Trifluoroacetic acid; TIS: Triisopropylsilane.

Experimental Protocol for SPPS

The synthesis is performed on a 0.1 mmol scale. The process involves sequential cycles of deprotection and coupling.

Step 1: Resin Preparation

-

Swell 0.1 mmol of Fmoc-Pro-Wang resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to activate the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To confirm reaction completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Chain Elongation Repeat steps 2 and 3 for each amino acid in the Selank sequence in the C- to N-terminal direction: Gly → Pro → Arg(Pbf) → Lys(Boc) → Thr(tBu) .

Step 5: Cleavage and Crude Peptide Precipitation

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude peptide pellet under vacuum.

The following diagram illustrates the cyclical workflow of the Fmoc-SPPS process.

Purification of Selank

The crude Selank peptide contains impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[2] Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[2]

Purification Parameters

The following table outlines the typical parameters for the preparative RP-HPLC purification of Selank.

| Parameter | Specification |

| Column | Preparative C18 silica column (e.g., 10 µm particle size, 120 Å pore size, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Acetic Acid in Acetonitrile |

| Gradient | 5% to 35% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Sample Preparation | Crude peptide dissolved in Mobile Phase A |

Note: The use of acetic acid instead of TFA in the final purification steps is to obtain the diacetate salt form of the peptide directly after lyophilization.

Purification Protocol

-

Method Development: An initial analytical HPLC run is performed on a small amount of crude material to determine the retention time of the target peptide and optimize the separation gradient.

-

Preparative Run: Dissolve the crude Selank peptide in Mobile Phase A. Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Injection and Fraction Collection: Inject the filtered sample onto the equilibrated preparative HPLC column. Collect fractions corresponding to the main peptide peak as detected by the UV detector.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%). Freeze the pooled solution and lyophilize (freeze-dry) to obtain the purified Selank diacetate as a white, fluffy powder.

The purification workflow is depicted in the diagram below.

Quantitative Data and Quality Control

The following table summarizes expected yields and purity at different stages of the process. These values are representative and can vary based on the efficiency of the synthesis and purification steps.

| Parameter | Value | Method of Analysis |

| Crude Peptide Yield | 65 - 80% | Gravimetric |

| Purity of Crude Peptide | 50 - 70% | Analytical RP-HPLC |

| Yield after Purification | 20 - 35% (relative to initial resin loading) | Gravimetric |

| Final Purity | ≥ 99% | Analytical RP-HPLC |

| Identity Confirmation | Correct Molecular Weight | Mass Spectrometry (MS) |

Conclusion

The successful synthesis and purification of Selank (diacetate) are achievable through a systematic application of Fmoc-based solid-phase peptide synthesis and preparative reversed-phase HPLC. Careful execution of the described protocols, including in-process controls like the Kaiser test and analytical HPLC for purity assessment, is essential for obtaining a high-purity final product. This technical guide provides a comprehensive framework for researchers and drug development professionals to produce Selank of a quality suitable for rigorous scientific investigation.

References

- 1. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. rsc.org [rsc.org]

- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

Selank (diacetate) and its relationship to tuftsin

An In-depth Technical Guide to Selank (diacetate) and its Relationship to Tuftsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) developed as an analogue of the endogenous tetrapeptide, tuftsin (Thr-Lys-Pro-Arg). While tuftsin is primarily recognized for its immunomodulatory functions, particularly the stimulation of phagocytic cells, Selank was designed for enhanced metabolic stability and exhibits a distinct pharmacological profile characterized by potent anxiolytic, nootropic, and neuroprotective effects. This document provides a detailed examination of the structural relationship, comparative mechanisms of action, and key biological activities of both peptides. It summarizes available quantitative data, presents detailed protocols for hallmark experimental assays, and visualizes the critical signaling pathways and relationships to provide a comprehensive technical resource for the scientific community.

Structural and Functional Relationship

Selank was synthesized at the Institute of Molecular Genetics of the Russian Academy of Sciences.[1] It is a direct analogue of the native immunomodulatory peptide tuftsin, which corresponds to the Thr-Lys-Pro-Arg fragment of the heavy chain of human immunoglobulin G (IgG).[1] The defining structural modification in Selank is the addition of a Pro-Gly-Pro tripeptide sequence to the C-terminus of the tuftsin molecule. This extension was specifically designed to increase the peptide's resistance to enzymatic degradation, thereby prolonging its metabolic half-life compared to the naturally transient tuftsin.[1][2]

While Selank retains some of the immunomodulatory characteristics of its parent peptide, its primary therapeutic effects are centered on the nervous system. Unlike tuftsin, Selank exhibits pronounced anxiolytic and nootropic (cognitive-enhancing) properties without the sedative and amnestic side effects associated with traditional benzodiazepines.[1][3]

Core Biology of Tuftsin

Tuftsin is a natural tetrapeptide primarily involved in immune system regulation.[4] Its activity is mediated through specific receptors on the surface of phagocytic cells, including macrophages, microglia, and neutrophils.[5][6]

Mechanism of Action & Signaling Pathway

The primary receptor for tuftsin has been identified as Neuropilin-1 (Nrp1), a single-pass transmembrane protein.[7] Because Nrp1 has a small intracellular domain incapable of independent signaling, it functions by associating with co-receptors. Research has demonstrated that tuftsin binding to Nrp1 initiates signaling through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[8] This involves the recruitment and phosphorylation of the TGF-β type I receptor (TβR1), which in turn phosphorylates receptor-regulated SMADs (specifically Smad3). The phosphorylated Smad3 then translocates to the nucleus to regulate gene transcription, leading to an anti-inflammatory M2 phenotype shift in microglia and enhanced phagocytic activity.[8]

Core Biology of Selank

While derived from tuftsin, Selank's biological activity is predominantly centered on the central nervous system. Its mechanisms are multifaceted, involving several key neurotransmitter and neurotrophic systems.

Mechanisms of Action

-

GABAergic Modulation : Clinical studies show that Selank's anxiolytic effects are similar to those of benzodiazepines, suggesting a shared mechanism involving the GABAergic system.[9] Selank acts as a positive allosteric modulator of GABA-A receptors. It does not directly affect the receptor's affinity for GABA but appears to alter the number of specific binding sites, thereby enhancing GABA's inhibitory effects on the central nervous system.[1][9] This modulation occurs without causing the sedation or dependency associated with benzodiazepines.[1]

-

Monoamine Regulation : Selank distinctly influences monoaminergic systems. In contrast to tuftsin, Selank enhances serotonin (5-HT) metabolism, particularly in the brain stem.[10][11] This action may contribute to its mood-stabilizing and antidepressant effects.

-

Enkephalin Degradation Inhibition : Selank dose-dependently inhibits enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides involved in mood regulation and stress response.[12] This inhibition prolongs the action of enkephalins, contributing to Selank's anxiolytic properties.[13][14]

-

Neurotrophic Factor Upregulation : Selank has been shown to regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex.[15] BDNF is critical for neuronal survival, growth, and synaptic plasticity, processes that are fundamental to learning and memory. This mechanism likely underlies Selank's nootropic effects.

-

Immunomodulation : Selank retains immunomodulatory functions, influencing the balance of T helper cell (Th1/Th2) cytokines and suppressing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), particularly in patients with anxiety and depressive disorders.[3][16]

Quantitative Data Summary

The following tables summarize the available quantitative data for Selank and tuftsin from preclinical and clinical studies. Data remains limited in some areas, particularly regarding direct receptor binding affinities.

Table 1: Peptide Structure and Properties

| Parameter | Tuftsin | Selank |

|---|---|---|

| Sequence | Thr-Lys-Pro-Arg | Thr-Lys-Pro-Arg-Pro-Gly-Pro |

| Molar Mass | ~500.6 g/mol | ~751.9 g/mol |

| Modification | None (Natural Peptide) | C-terminal extension with Pro-Gly-Pro |

| Primary Function | Immunomodulation | Anxiolytic, Nootropic |

Table 2: Pharmacodynamic Data

| Parameter & Target | Peptide | Value | Species/Model | Reference |

|---|---|---|---|---|

| IC₅₀ (Enkephalin-degrading enzymes) | Selank | 15 µM | Human Plasma | [12] |

| IC₅₀ (Enkephalin-degrading enzymes) | Selank | 20 µM | Human Serum | [17] |

| Effective Concentration (Phagocytosis) | Tuftsin | 1 µg/mL (maximal effect) | Murine Kupffer Cells | [6] |

| Effective Concentration (Phagocytosis) | Tuftsin | 5 µg/mL (maximal effect) | Human PMNs |[18] |

Table 3: Preclinical Dosing

| Parameter | Peptide | Value | Species/Model | Reference |

|---|---|---|---|---|

| Effective Anxiolytic Dose | Selank | 100 - 300 µg/kg (i.p. or i.n.) | Rodents | [1][14] |

| Cognitive-Stimulating Dose | Selank | 300 µg/kg/day (i.p.) | Rats |[15] |

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize the biological activities of tuftsin and Selank.

Protocol: Tuftsin-Stimulated Macrophage Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of macrophages in response to tuftsin stimulation using fluorescently labeled particles and analysis by flow cytometry.

References

- 1. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.scirp.org [file.scirp.org]

- 3. Selank and short peptides of the tuftsin family in the regulation of adaptive behavior in stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Stimulation of phagocytic activity of murine Kupffer cells by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA, Selank, and Olanzapine Affect the Expression of Genes Involved in GABAergic Neurotransmission in IMR-32 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Comparison of the effects of selank and tuftsin on the metabolism of serotonin in the brain of rats pretreated with PCPA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inhibitory effect of Selank on enkephalin-degrading enzymes as a possible mechanism of its anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Selank on behavioral reactions and activities of plasma enkephalin-degrading enzymes in mice with different phenotypes of emotional and stress reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selank, Peptide Analogue of Tuftsin, Protects Against Ethanol-Induced Memory Impairment by Regulating of BDNF Content in the Hippocampus and Prefrontal Cortex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Influence of Selank on the Level of Cytokines Under the Conditions of "Social" Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Selank (Diacetate) Receptor Binding Affinity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro diacetate) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin.[1] It has demonstrated a range of nootropic and anxiolytic effects, positioning it as a compound of interest in neuroscience and pharmacology.[2][3] Unlike classical anxiolytics that directly bind to receptor sites, the primary mechanism of Selank appears to be the allosteric modulation of the GABAergic system, specifically the GABA-A receptors.[2][3][4] This document provides a comprehensive technical overview of the available research on Selank's interaction with receptors, focusing on its modulatory effects rather than direct binding affinity, for which quantitative data is not extensively available in current literature. We will detail the experimental methodologies employed in these studies, present the available quantitative data, and visualize the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Modulation of GABA-A Receptors

The prevailing hypothesis regarding Selank's mechanism of action is its role as a positive allosteric modulator of GABA-A receptors.[3][4][5] This is supported by studies demonstrating that while Selank does not alter the affinity of GABA for its receptor, it does influence the number of specific binding sites.[2][3] This suggests an indirect action that enhances the overall inhibitory tone of the GABAergic system. The physiological effects of Selank are comparable to those of benzodiazepines, which also act as allosteric modulators of GABA-A receptors, though their binding sites are not identical.[2][5] In fact, it has been shown that Selank can block the modulatory activity of diazepam.[5]

Impact on GABA Binding Parameters

Radioligand binding assays using [3H]GABA have been central to elucidating Selank's effect on the GABA-A receptor. The key finding from these studies is that Selank appears to increase the Bmax (maximal binding capacity) for GABA without significantly affecting the Kd (dissociation constant). This indicates an increase in the number of available binding sites for GABA, rather than a change in the affinity of GABA for these sites.

| Parameter | Effect of Selank | Interpretation | Reference |

| Kd (Dissociation Constant) of [3H]GABA | No significant change | Selank does not alter the affinity of GABA for the GABA-A receptor. | [2][3] |

| Bmax (Maximal Binding Capacity) of [3H]GABA | Increase | Selank increases the number of available specific binding sites for GABA. | [2][3] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Modulation

This protocol outlines the general methodology used to assess the effect of Selank on [3H]GABA binding to rat brain membranes.

Objective: To determine if Selank allosterically modulates the binding of [3H]GABA to GABA-A receptors.

Materials:

-

Rat brain tissue (e.g., frontal cortex)

-

[3H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Selank (diacetate)

-

Homogenization buffer (e.g., 50mM Tris-HCl, pH 7.4)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the appropriate buffer for the binding assay.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, [3H]GABA at a fixed concentration, and varying concentrations of Selank.

-

For total binding, add only the membrane preparation and [3H]GABA.

-

For non-specific binding, add the membrane preparation, [3H]GABA, and a saturating concentration of unlabeled GABA.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation binding kinetics (e.g., Scatchard plot) to determine the Kd and Bmax of [3H]GABA in the presence and absence of Selank.

-

Gene Expression Analysis via qPCR

Several studies have utilized quantitative real-time PCR (qPCR) to investigate the downstream effects of Selank on the expression of genes involved in neurotransmission.

Objective: To quantify changes in mRNA levels of target genes in response to Selank treatment.

Materials:

-

Cell culture (e.g., IMR-32 neuroblastoma cells) or animal tissue.[2]

-

Selank (diacetate)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., GABA-A receptor subunits) and housekeeping genes.

Procedure:

-

Cell/Tissue Treatment:

-

Culture cells to the desired confluency or treat animals with Selank (e.g., intranasally).[3]

-

Expose cells to Selank at various concentrations for specific time periods.

-

Harvest cells or dissect tissue and immediately process for RNA extraction or store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from samples using a commercial kit.

-

Assess RNA quality and quantity (e.g., using a spectrophotometer).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, primers for the target gene, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR cycler.

-

Include no-template controls and a reference gene (housekeeping gene) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Broader Receptor Interactions and Downstream Effects

While the primary focus has been on the GABAergic system, some research suggests Selank may have wider-ranging effects.

Interaction with NMDA Receptors

Subchronic administration of Selank has been shown to affect the number of glycine-binding sites on the NMDA receptor in a region-specific manner in the brains of mice.

| Brain Region | Administration Route | Effect on Glycine Binding Sites (Bmax) | Mouse Strain | Reference |

| Cortex | Intranasal (i.n.) | 18% decrease | BALB/c | [6] |

| 53% decrease | C57Bl/6 | [6] | ||

| Intraperitoneal (i.p.) | 24% decrease | BALB/c | [6] | |

| 15% decrease | C57Bl/6 | [6] | ||

| Hippocampus | Intranasal (i.n.) | 15% increase | BALB/c | [6] |

| No effect | C57Bl/6 | [6] | ||

| Intraperitoneal (i.p.) | 11% decrease | BALB/c | [6] | |

| 45% decrease | C57Bl/6 | [6] |

Influence on Neurotrophic Factors and Other Systems

Beyond direct receptor modulation, Selank has been reported to:

-

Elevate Brain-Derived Neurotrophic Factor (BDNF): Selank has been shown to rapidly increase the expression of BDNF in the rat hippocampus.[1] BDNF is crucial for neuronal survival, growth, and synaptic plasticity.

-

Inhibit Enkephalin-Degrading Enzymes: Selank may inhibit enzymes involved in the breakdown of endogenous opioid peptides like enkephalins, potentially prolonging their analgesic and anxiolytic effects.[1]

Signaling Pathway Visualizations

The following diagrams illustrate the proposed mechanisms of action for Selank based on the available literature.

Conclusion and Future Directions

The available evidence strongly suggests that Selank exerts its anxiolytic and nootropic effects primarily through the positive allosteric modulation of GABA-A receptors, leading to an enhancement of GABAergic inhibition. This is complemented by its influence on other neurotransmitter systems and its ability to increase BDNF expression. However, a significant gap in the literature is the absence of quantitative direct binding affinity studies for Selank itself. Future research should aim to:

-

Conduct competitive radioligand binding assays with a radiolabeled form of Selank to identify its direct binding sites and determine its affinity (Kd).

-

Utilize electrophysiological techniques (e.g., patch-clamp) to further characterize the functional consequences of Selank's modulation on GABA-A receptor ion channel kinetics.

-

Explore the specific GABA-A receptor subunit compositions that are most sensitive to Selank's modulatory effects.

A deeper understanding of Selank's molecular interactions will be crucial for the development of novel therapeutics targeting anxiety and cognitive disorders.

References

- 1. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 2. GABA, Selank, and Olanzapine Affect the Expression of Genes Involved in GABAergic Neurotransmission in IMR-32 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Selank (Diacetate): A Technical Guide to its Role in Neurotransmitter Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selank is a synthetic heptapeptide with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro, derived from the endogenous immunomodulatory peptide tuftsin.[1][2] Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, it was engineered to possess enhanced metabolic stability compared to its parent compound.[3] Selank is recognized for its dual-functionality as a nootropic and anxiolytic agent, capable of modulating the central nervous system without the sedative and dependency-forming side effects associated with traditional benzodiazepines.[3][4]

This technical guide provides an in-depth analysis of Selank's core mechanisms of action, focusing on its multifaceted role in modulating key neurotransmitter systems. It summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the primary signaling pathways to offer a comprehensive resource for research and development professionals.

Core Mechanisms of Neurotransmitter Modulation

Selank exerts its effects through several distinct but interconnected mechanisms, targeting GABAergic, enkephalinergic, and monoaminergic systems, while also influencing the expression of critical neurotrophic factors.

Allosteric Modulation of the GABAergic System

The primary anxiolytic effects of Selank are attributed to its influence on the γ-aminobutyric acid (GABA) system, the main inhibitory pathway in the central nervous system.[5][6] Unlike direct agonists, Selank is believed to act as an allosteric modulator of GABA-A receptors.[3] This modulation enhances the binding affinity of GABA to its receptor, thereby amplifying the inhibitory signal without directly causing sedation.[7][8] This mechanism is thought to be the basis for its calming effects and its ability to reduce neuronal over-excitation associated with anxiety.[6][9] Studies on gene expression in the rat frontal cortex show that Selank administration alters the expression of numerous genes involved in GABAergic neurotransmission, further supporting its complex role in this system.[3][10]

Inhibition of Enkephalin-Degrading Enzymes

Selank plays a critical role in the enkephalinergic system by inhibiting enzymes responsible for the degradation of enkephalins.[1][11] Enkephalins are endogenous opioid peptides that regulate pain, stress response, and mood.[12] By inhibiting enkephalinases, Selank effectively increases the half-life and prolongs the signaling activity of enkephalins in the plasma.[11][13] This action contributes to its anxiolytic effects, as studies have shown that patients with generalized anxiety disorders exhibit lower levels of leu-enkephalin.[11][13] The inhibitory effect of Selank on enkephalin hydrolysis is considered a key mechanism behind its therapeutic efficacy in anxiety and phobic disorders.[11]

Influence on Monoamine Neurotransmitters

Selank modulates the concentration and metabolism of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, although its effects can be complex and region-specific.[1][14] In preclinical models, Selank has been shown to induce the metabolism of serotonin and influence its concentration, which is critical for mood and emotional regulation.[1][14] Studies in different mouse strains have demonstrated that Selank can increase norepinephrine levels in the hypothalamus.[15] Its effects on dopamine metabolites can vary, increasing them in the frontal cortex and hippocampus of C57Bl/6 mice while decreasing them in BALB/C mice, suggesting a selective nature to its anxiolytic action.[15][16] This broad-spectrum influence allows Selank to affect both emotional and cognitive domains.[17]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Selank has demonstrated a significant impact on neuroplasticity and cognitive function by upregulating the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][7] BDNF is a crucial protein for neuronal survival, growth, and the formation of memory.[7][18] Studies have shown that Selank rapidly elevates BDNF expression in the hippocampus, a brain region vital for learning and memory.[1][7] This mechanism is believed to be central to Selank's nootropic properties, contributing to enhanced memory consolidation, learning, and overall cognitive resilience.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical research on Selank.

Table 1: Effects on Monoamines and Metabolites in Mouse Brain Data from a comparative study using a single 0.3 mg/kg injection of Selank.[15]

| Neurotransmitter/Metabolite | Brain Region | Mouse Strain | Observed Effect |

| Norepinephrine (NE) | Hypothalamus | C57Bl/6 & BALB/C | Increase |

| Dioxyphenylacetic Acid (DOPAC) | Frontal Cortex, Hippocampus | C57Bl/6 | Increase |

| Homovanillic Acid (HVA) | Frontal Cortex, Hippocampus | C57Bl/6 | Increase |

| DOPAC & HVA | (Not specified) | BALB/C | Decrease |

| Serotonin (5-HT) | Hippocampus | BALB/C | Decrease |

| 5-HIAA | Hippocampus | BALB/C | Decrease |

| 5-HT & 5-HIAA | Hippocampus | C57Bl/6 | No significant effect |

Table 2: Inhibition of Enkephalin-Degrading Enzymes Data from in vitro studies on human serum enzymes.

| Peptide/Inhibitor | IC50 (Concentration for 50% Inhibition) | Source |

| Selank | 15 µM | [11] |

| Selank | 20 µM | [21][22] |

| Semax | 10 µM | [21][22] |

| Puromycin | 10 mM | [11][21] |

| Bacitracin | Less potent than Selank | [11] |

Key Experimental Methodologies

This section details the protocols for key experiments cited in the literature, providing a framework for understanding the data generated.

Gene Expression Analysis in Rat Frontal Cortex

This protocol describes the methodology used to assess Selank's impact on genes involved in GABAergic neurotransmission.[3][10]

-

Animal Model: Male Wistar rats with an average weight of 200g were used. Animals were kept under standard conditions with a 12-hour light/dark cycle and free access to food and water.[3]

-

Drug Administration: A single intranasal administration of Selank (300 μg/kg body weight) or GABA (300 μg/kg) was performed. The control group received an equivalent volume of deionized water.[3]

-

Tissue Collection: Animals were decapitated at 1 hour and 3 hours post-administration, and frontal cortex tissues were extracted.[3]

-

Methodology:

-

RNA Isolation: Total RNA was isolated from the pooled frontal cortex tissues for each group and time point.

-

Reverse Transcription: cDNA was synthesized from the isolated RNA.

-

Real-Time Quantitative RT-PCR: Gene expression was quantified using a Custom RT² Profiler™ PCR Array targeting genes involved in neurotransmission. Amplification was performed on a StepOnePlus™ Real-Time qPCR System.[3]

-

-

Data Analysis: Changes in mRNA levels were analyzed to determine the effect of Selank on gene expression relative to the control group.[3]

References

- 1. Selank - Wikipedia [en.wikipedia.org]

- 2. medicalantiaging.com [medicalantiaging.com]

- 3. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revolutionhealth.org [revolutionhealth.org]

- 5. elementsarms.com [elementsarms.com]

- 6. nbinno.com [nbinno.com]

- 7. peptidesystems.com [peptidesystems.com]

- 8. corepeptides.com [corepeptides.com]

- 9. Selank Peptide: Reduce Anxiety & Boost Cognition | Apex Health & Wellness — Apex Health & Wellness [apex-healthwellness.com]

- 10. researchgate.net [researchgate.net]

- 11. The inhibitory effect of Selank on enkephalin-degrading enzymes as a possible mechanism of its anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotechpeptides.com [biotechpeptides.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. renewliferx.com [renewliferx.com]

- 15. researchgate.net [researchgate.net]

- 16. jaycampbell.com [jaycampbell.com]

- 17. swolverine.com [swolverine.com]

- 18. happyhormonesmd.com [happyhormonesmd.com]

- 19. particlepeptides.com [particlepeptides.com]

- 20. genemedics.com [genemedics.com]

- 21. [Semax and selank inhibit the enkephalin-degrading enzymes from human serum]] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Selank Diacetate and its Influence on Brain-Derived Neurotrophic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide Selank diacetate and its effects on Brain-Derived Neurotrophic Factor (BDNF). Selank, a heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin, has garnered significant interest for its anxiolytic, nootropic, and neuroprotective properties. A key mechanism underlying these effects is its ability to modulate the expression and signaling of BDNF, a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This document summarizes the available quantitative data, details experimental methodologies from key studies, and visualizes the involved biological pathways to offer a comprehensive resource for the scientific community.

Quantitative Effects of Selank on BDNF Expression

Selank administration has been shown to exert a time- and dose-dependent regulatory effect on both BDNF mRNA and protein levels, primarily within the hippocampus, a brain region crucial for learning and memory. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of Intranasal Selank Administration on BDNF mRNA and Protein Levels in the Rat Hippocampus

| Time Point Post-Administration | Selank Dose (Intranasal) | Change in BDNF mRNA Levels | Change in BDNF Protein Levels | Reference |

| 3 hours | 250 µg/kg | Increase | Not specified | [1] |

| 3 hours | 500 µg/kg | Increase | Not specified | [1] |

| 3 hours | 0.5 mg/kg | Not specified | Decrease | [1] |

| 24 hours | 250 µg/kg | Not specified | Increase | [1] |

| 24 hours | 500 µg/kg | Not specified | Increase | [1] |

| 24 hours | 0.5 mg/kg | Not specified | Increase | [1] |

Data from Inozemtseva et al. (2008). The study suggests that Selank stimulates the synthesis of BDNF within hippocampal cells rather than affecting its transport from other brain regions.[1]

Table 2: Effect of Intraperitoneal Selank Administration on BDNF Content in a Rat Model of Chronic Alcohol Intoxication

| Brain Region | Treatment Group | Selank Dose (Intraperitoneal) | Outcome on BDNF Content | Reference |

| Hippocampus | Ethanol-induced memory impairment | 0.3 mg/kg daily for 7 days | Prevented ethanol-induced increase (p<0.05) | [2][3] |

| Frontal Cortex | Ethanol-induced memory impairment | 0.3 mg/kg daily for 7 days | Prevented ethanol-induced increase (p<0.05) | [2][3] |

| N/A | Control (no ethanol) | 0.3 mg/kg daily for 7 days | Produced a cognitive-stimulating effect (p<0.05) | [2] |

Data from Kolik et al. (2019). This study highlights a regulatory, rather than purely upregulatory, role for Selank, where it counteracts pathological increases in BDNF associated with alcohol withdrawal.[2][3]

Core Signaling Pathways and Mechanisms of Action

Selank's influence on BDNF is part of a broader, complex interaction with several central nervous system pathways. Its primary mechanism involves the upregulation of BDNF gene expression, which in turn activates the Tropomyosin receptor kinase B (TrkB) signaling cascade. This pathway is fundamental for promoting neuroplasticity, synaptogenesis, and neuronal survival.[4][5][6] Furthermore, Selank's effects are intertwined with the GABAergic, serotonergic, and enkephalinergic systems, suggesting a multi-target mechanism of action.[4][5][7][8]

Figure 1. Selank's core mechanism of action on the BDNF/TrkB signaling pathway.

Beyond direct BDNF stimulation, Selank modulates neurotransmitter systems that are themselves regulators of neurotrophin expression. For instance, Selank's ability to allosterically modulate GABA-A receptors and inhibit the degradation of enkephalins can create a neurochemical environment conducive to BDNF synthesis and release.[8][9]

Figure 2. Integrated view of Selank's effects on CNS pathways and BDNF expression.

Experimental Methodologies

The following sections detail the protocols used in key studies to assess the impact of Selank on BDNF. These methodologies provide a framework for the replication and expansion of this research.

In Vivo Model of Acute Selank Administration

This protocol, based on the work of Inozemtseva et al. (2008), evaluates the time-dependent effects of a single intranasal dose of Selank on BDNF expression in the rat hippocampus.[1][10]

-

Subjects: Male Wistar rats, weighing 200–250 g.[1]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[9]

-

Groups:

-

Control Group: Intranasal administration of deionized water.

-

Selank Group 1: Single intranasal dose of Selank (250 µg/kg).

-

Selank Group 2: Single intranasal dose of Selank (500 µg/kg).

-

-

Administration: A single intranasal dose is administered to each animal.[9]

-

Tissue Collection: Animals are euthanized at specific time points post-administration (e.g., 3 hours for mRNA analysis, 24 hours for protein analysis). The hippocampus is rapidly dissected, frozen in liquid nitrogen, and stored at -70°C.

-

BDNF mRNA Analysis (RT-PCR):

-

Total RNA is extracted from hippocampal tissue using a suitable kit (e.g., TRIzol).

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qPCR) is conducted using primers specific for the rat Bdnf gene. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH).

-

-

BDNF Protein Analysis (Immunoenzyme Assay/ELISA):

-

Hippocampal tissue is homogenized in a lysis buffer.

-

Total protein concentration is determined using a standard assay (e.g., Bradford).

-

An enzyme-linked immunosorbent assay (ELISA) kit specific for rat BDNF is used to quantify the protein concentration in the tissue homogenates.[10]

-

Figure 3. Experimental workflow for the acute in vivo administration model.

In Vivo Model of Chronic Alcohol Intoxication

This protocol, based on the work of Kolik et al. (2019), investigates the protective effects of Selank on BDNF levels in a model of ethanol-induced memory impairment.[2]

-

Subjects: Outbred male rats.[2]

-

Induction of Alcoholism: Animals are provided with a 10% ethanol solution as their sole source of fluid for 30 weeks.[2]

-

Groups:

-

Control Group: No ethanol, vehicle injection.

-

Ethanol Group: 30 weeks of ethanol exposure, vehicle injection.

-

Ethanol + Selank Group: 30 weeks of ethanol exposure, followed by Selank treatment.

-

-

Administration: Following the 30-week ethanol exposure, Selank (0.3 mg/kg) is administered intraperitoneally once daily for 7 days during the withdrawal period.[2]

-

Behavioral Testing: Cognitive function is assessed using the object recognition test to confirm memory impairment and the effects of Selank.[2]

-

Tissue Collection: Following behavioral testing, animals are euthanized. The hippocampus and frontal cortex are dissected for ex vivo analysis.

-

BDNF Protein Analysis (ELISA): The content of BDNF in the brain structures is quantified using an ELISA method as described in the previous protocol.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of the BDNF system. Its ability to increase BDNF gene expression and protein levels in the hippocampus provides a compelling mechanism for its observed nootropic and neuroprotective effects.[11] The peptide's complex interplay with GABAergic, serotonergic, and enkephalinergic systems suggests a multifaceted approach to CNS regulation, making it a promising candidate for further investigation in the context of cognitive enhancement and the treatment of neurodegenerative and anxiety disorders.[4][7][11]

Future research should focus on elucidating the precise molecular targets through which Selank initiates the cascade leading to BDNF expression. High-throughput screening of gene expression following Selank administration could reveal additional pathways and targets.[9][12] Furthermore, clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human cognitive and mood disorders. The regulatory effects observed in the alcohol withdrawal model also warrant further exploration, as they suggest a potential role for Selank in treating addiction and related neuropathologies.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Selank, Peptide Analogue of Tuftsin, Protects Against Ethanol-Induced Memory Impairment by Regulating of BDNF Content in the Hippocampus and Prefrontal Cortex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptidesystems.com [peptidesystems.com]

- 5. shrinebio.com [shrinebio.com]

- 6. biotechpeptides.com [biotechpeptides.com]

- 7. corepeptides.com [corepeptides.com]

- 8. biotechpeptides.com [biotechpeptides.com]

- 9. Frontiers | Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission [frontiersin.org]

- 10. Intranasal administration of the peptide Selank regulates BDNF expression in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selank Peptide | Benefits, Uses & Mechanism of Action | Nūūtro [nuutro.co.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Immunomodulatory Properties of Selank (diacetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selank (diacetate), a synthetic heptapeptide analogue of the endogenous tetrapeptide tuftsin, has demonstrated a wide range of biological activities, including anxiolytic, nootropic, and antiviral effects. A significant aspect of its pharmacological profile is its profound immunomodulatory capacity. This technical guide provides a comprehensive overview of the immunomodulatory properties of Selank, detailing its effects on various components of the innate and adaptive immune systems. Quantitative data from key experimental studies are summarized, and detailed methodologies are provided. Furthermore, this guide visualizes the known and proposed signaling pathways and experimental workflows to facilitate a deeper understanding of Selank's mechanism of action.

Introduction

Selank, with the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro, was developed at the Institute of Molecular Genetics of the Russian Academy of Sciences.[1] It is a synthetic derivative of tuftsin (Thr-Lys-Pro-Arg), a natural peptide produced by the enzymatic cleavage of the Fc fragment of immunoglobulin G. Tuftsin is known to stimulate the activity of phagocytic cells. Selank was designed to have enhanced stability and a broader spectrum of activity compared to its natural counterpart.[1] While its effects on the central nervous system have been extensively studied, its influence on the immune system presents a promising avenue for therapeutic development. This document aims to consolidate the current scientific knowledge on the immunomodulatory properties of Selank for an audience of researchers and drug development professionals.

Effects on the Innate Immune System

Selank significantly influences the activity of key players in the innate immune response, particularly phagocytic cells.

Enhancement of Phagocytosis

Selank has been shown to modulate the phagocytic activity of neutrophils, a critical component of the first line of defense against pathogens. In a study investigating the effects of Selank on a model of "social" stress, the peptide demonstrated a restorative effect on phagocytic activity.[2]

Table 1: Effect of Selank on Phagocytic Activity of Neutrophils in a Social Stress Model [2]

| Group | Phagocytic Index (%) | Phagocytic Number |

| Control | 30.83 ± 3.52 | 224.77 ± 23.27 |

| "Social" Stress | 16.57 ± 1.75** | 40.46 ± 5.81*** |

| "Social" Stress + Selank (100 mcg/kg/day) | 26.43 ± 2.80* | 158.31 ± 19.24### |

**p < 0.05, **p < 0.01, **p < 0.001 compared to control. ###p < 0.001 compared to "Social" Stress group.

Modulation of Cytokine Production

Selank exhibits a profound ability to regulate the production of both pro-inflammatory and anti-inflammatory cytokines, particularly under conditions of stress. A study on male rats subjected to "social" stress demonstrated that Selank administration could normalize stress-induced alterations in cytokine levels.[3]

Table 2: Effect of Selank on Serum Cytokine Levels in a Social Stress Model [3]

| Cytokine | Intact Males | "Social" Stress | "Social" Stress + Selank (100 mcg/kg/day) |

| IL-1β (pg/mL) | Not specified | Statistically significant increase | Decrease to near control values |

| IL-6 (pg/mL) | Not specified | Statistically significant increase | Decrease to near control values |

| TNF-α (pg/mL) | Not specified | Tendency to increase (not statistically significant) | Suppression of production |

| TGF-β1 (pg/mL) | Not specified | Statistically significant increase | Suppression of production |

| IL-4 (pg/mL) | Not specified | Tendency to decrease (not statistically significant) | Restoration of level |

Effects on the Adaptive Immune System

Selank's immunomodulatory actions extend to the adaptive immune system, influencing lymphocyte activity and the expression of genes crucial for immune regulation.

Regulation of Inflammation-Related Gene Expression

In a study utilizing a mouse model, a single intraperitoneal injection of Selank (100 µg/kg) led to significant time-dependent changes in the expression of several inflammation-related genes in the spleen.[4]

Table 3: Fold Change in Expression of Inflammation-Related Genes in Mouse Spleen after Selank Administration [4]

| Gene | 30 min | 90 min |

| C3 (Complement C3) | ↓ 3-fold | - |

| Casp1 (Caspase 1) | Wave-like alteration | Wave-like alteration |

| Il2rg (Interleukin 2 receptor, gamma chain) | Significant alteration | - |

| Xcr1 (Chemokine (C motif) receptor 1) | - | Almost equal reduction |

Signaling Pathways and Mechanisms of Action

The precise intracellular signaling pathways mediating Selank's immunomodulatory effects are still under investigation. However, its origin as a tuftsin analogue provides significant clues. Tuftsin is known to bind to specific receptors on the surface of phagocytes, triggering a cascade of intracellular events.

It is hypothesized that Selank, like tuftsin, interacts with receptors on immune cells, initiating downstream signaling that leads to the observed immunomodulatory effects. The modulation of gene expression for cytokines and their receptors suggests an influence on key transcription factors. The effect on the GABAergic system, primarily known for its role in the central nervous system, may also contribute to the immunomodulatory effects through the intricate interplay of the neuro-immune axis.[1]

References

- 1. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Selank on the Level of Cytokines Under the Conditions of "Social" Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The temporary dynamics of inflammation-related genes expression under tuftsin analog Selank action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Selank (Diacetate) on Gene Expression in the Brain: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro diacetate) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin. Exhibiting a range of nootropic, anxiolytic, and neuroprotective properties, Selank has garnered significant interest for its potential therapeutic applications in neurology and psychiatry. A growing body of evidence suggests that its multifaceted effects are, at least in part, mediated by its ability to modulate gene expression in the brain. This technical guide provides an in-depth analysis of the current understanding of Selank's impact on neural gene expression, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Modulation of Neurotransmitter System Gene Expression

A pivotal study by Volkova et al. (2016) investigated the in vivo effects of Selank on the expression of 84 genes involved in neurotransmission in the frontal cortex of Wistar rats. The findings from this research provide a quantitative look into Selank's influence on the brain's genetic landscape.[1][2][3]

Quantitative Gene Expression Data

Following a single intranasal administration of Selank (300 µg/kg), a significant alteration in the expression of numerous genes was observed at both 1-hour and 3-hour time points.[1][2] At the 1-hour mark, 45 out of the 84 studied genes showed significant changes in their mRNA levels.[1][2] This effect was less pronounced at 3 hours, with 22 genes showing altered expression.[1][2][3]

The table below summarizes a selection of the genes with altered expression in the rat frontal cortex following Selank administration.

| Gene Symbol | Gene Name | Function | Time Point | Expression Change (Fold Change vs. Control) | p-value |

| Serotonin Receptors | |||||

| Htr1b | 5-hydroxytryptamine (serotonin) receptor 1B | Serotonin receptor | 1h | 0.58 | 0.0004 |

| 3h | 1.59 | 0.0090 | |||

| Htr3a | 5-hydroxytryptamine (serotonin) receptor 3A | Serotonin receptor | 1h | 0.58 | 0.0005 |

| Dopamine Receptors | |||||

| Drd1a | Dopamine receptor D1A | Dopamine receptor | 1h | Altered | Not specified |

| Drd2 | Dopamine receptor D2 | Dopamine receptor | 1h | Altered | Not specified |

| GABA-A Receptor Subunits | |||||

| Gabra6 | Gamma-aminobutyric acid type A receptor subunit alpha6 | GABA-A receptor subunit | Not specified | Affected | Not specified |

| Gabrb1 | Gamma-aminobutyric acid type A receptor subunit beta1 | GABA-A receptor subunit | Not specified | Affected | Not specified |

| Gabrb3 | Gamma-aminobutyric acid type A receptor subunit beta3 | GABA-A receptor subunit | Not specified | Affected | Not specified |

| Gabre | Gamma-aminobutyric acid type A receptor subunit epsilon | GABA-A receptor subunit | Not specified | Affected | Not specified |

| Gabrq | Gamma-aminobutyric acid type A receptor subunit theta | GABA-A receptor subunit | Not specified | Affected | Not specified |

| Solute Carrier (Transporter) Family | |||||

| Slc6a1 | Solute carrier family 6 member 1 (GABA transporter) | GABA transporter | Not specified | Affected | Not specified |

| Slc6a11 | Solute carrier family 6 member 11 (GABA transporter) | GABA transporter | Not specified | Affected | Not specified |

| Slc6a13 | Solute carrier family 6 member 13 (GABA transporter) | GABA transporter | 1h | Altered | Not specified |

| Slc38a1 | Solute carrier family 38 member 1 | Amino acid transporter | 1h | 0.65 | 0.0010 |

| Other Neurotransmission-Related Genes | |||||

| Adcy7 | Adenylate cyclase 7 | Signal transduction | Not specified | Affected | Not specified |

| Cx3cl1 | C-X3-C motif chemokine ligand 1 | Chemokine | Not specified | Affected | Not specified |

| Hcrt | Hypocretin neuropeptide precursor | Neuropeptide | Not specified | Affected | Not specified |

| Ptgs2 | Prostaglandin-endoperoxide synthase 2 | Inflammatory response | 1h | Altered | Not specified |

| *Statistically significant change. |

Experimental Protocol: In Vivo Gene Expression Analysis (Volkova et al., 2016)

-

Animal Model: Male Wistar rats with an average weight of 200 g were used in the experiment.[1]

-

Groups: The animals were divided into a control group and a Selank experimental group.[1]

-

Drug Administration: A single intranasal administration of a water solution of Selank (diacetate salt) was performed at a dose of 300 µg/kg.[1][2] The control group received an equivalent volume of deionized water.[1]

-

Time Points: Animals were euthanized at 1 hour and 3 hours after administration.[1]

-

Tissue Collection: The frontal cortex was dissected for gene expression analysis.[1]

-

Gene Expression Analysis:

-

Method: Real-time quantitative reverse transcription PCR (qRT-PCR) was performed using a Custom RT² Profiler™ PCR Array.[1]

-

Instrumentation: Amplification was carried out on a StepOnePlus™ Real-Time qPCR System.[1]

-

Reagents: RT² SYBR Green Mastermixes were used for the PCR reaction.[1]

-

Thermal Cycling Conditions: The protocol consisted of an initial denaturation at 95°C for 600 seconds, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[1]

-

Effects on Gene Expression Under Stress

A recent study by Filippenkov et al. (2024) explored the impact of Selank on the hippocampal gene expression of rats subjected to acute restraint stress. This research highlights Selank's potential to modulate the molecular response to stress.[4]

Quantitative Gene Expression Data

In rats subjected to one hour of immobilization stress, a single administration of Selank (300 µg/kg) 30 minutes prior to the stressor resulted in a significant change in the expression of 549 genes in the hippocampus two hours after the stress exposure.[4] These genes were primarily associated with antigen processing and presentation, as well as the transmission of nerve impulses.[4] Notably, in the absence of stress, Selank administration did not lead to significant changes in hippocampal gene expression.[4]

Experimental Protocol: Gene Expression Analysis Under Acute Stress (Filippenkov et al., 2024)

-

Animal Model: Rats.[4]

-

Stress Model: Acute restraint stress (1 hour of immobilization).[4]

-

Drug Administration: Selank (300 µg/kg) was administered 30 minutes before the onset of the stressor.[4]

-

Time Point: Hippocampal tissue was collected 2 hours after the stress exposure.[4]

-

Gene Expression Analysis: High-throughput RNA sequencing (RNA-Seq) was employed to analyze genome-wide changes in gene expression.[4]

In Vitro Studies on Neuroblastoma Cells

To dissect the direct cellular mechanisms of Selank, Volkova et al. (2017) conducted an in vitro study using the human neuroblastoma cell line IMR-32, which expresses functional GABA-A receptors.[5][6][7]

Key Findings

Interestingly, direct application of Selank to the IMR-32 cells did not induce any changes in the mRNA levels of the 84 neurotransmission-related genes studied.[5][6][7] However, when co-administered with GABA, Selank almost completely suppressed the changes in gene expression that were induced by GABA alone.[6][7] Furthermore, when combined with the atypical antipsychotic olanzapine, Selank led to a greater number of gene expression alterations compared to olanzapine alone.[6][7] These findings suggest that Selank's effect on gene expression may be indirect, possibly through the allosteric modulation of receptor activity, which in turn influences intracellular signaling cascades that regulate gene transcription.[6]

Experimental Protocol: In Vitro Gene Expression Analysis (Volkova et al., 2017)

-

Cell Line: Human neuroblastoma IMR-32 cells.[5]

-

Test Substances: Selank, GABA, olanzapine, and combinations thereof (Selank + GABA; Selank + olanzapine).[5][6][7]

-

Gene Expression Analysis: The expression of 84 genes involved in GABAergic system functioning and neurotransmission was analyzed using qPCR.[5][6]

Signaling Pathways and Mechanisms of Action

The observed changes in gene expression are downstream effects of Selank's interaction with various signaling pathways in the brain. The current understanding points to a multi-target mechanism of action.

Allosteric Modulation of GABA-A Receptors

A primary proposed mechanism for Selank's anxiolytic effects is its interaction with the GABAergic system.[1] It is hypothesized that Selank acts as a positive allosteric modulator of GABA-A receptors.[8] This means that while it may not directly bind to the GABA binding site, it influences the receptor's conformation, thereby enhancing the inhibitory effects of GABA.[1] This enhanced GABAergic signaling can, in turn, trigger downstream intracellular cascades that lead to the observed changes in gene expression.

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

Selank has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.[9] Studies suggest that Selank can increase the gene expression of both BDNF and its receptor, TrkB, in the hippocampus.[9] This upregulation of the BDNF/TrkB signaling pathway is a plausible mechanism underlying Selank's nootropic and neuroprotective effects.

References

- 1. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selank Peptide Causes Changes in Gene Expression in the Hippocampus of Rats in the Early Hours after Acute Restraint Stress - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.ficp.ac.ru]

- 5. Frontiers | GABA, Selank, and Olanzapine Affect the Expression of Genes Involved in GABAergic Neurotransmission in IMR-32 Cells [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. peptidesystems.com [peptidesystems.com]

An In-Depth Technical Guide to the Interaction of Selank (diacetate) with the GABAergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selank, a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro), is a promising anxiolytic and nootropic agent with a mechanism of action intrinsically linked to the GABAergic system. This technical guide provides a comprehensive overview of the current understanding of Selank's interaction with GABAergic neurotransmission, consolidating available data on its modulatory effects on GABAA receptors, influence on gene expression, and the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development, offering a detailed examination of experimental findings and methodologies.

Introduction

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability, anxiety, and mood.[1][2] The GABAA receptor, a ligand-gated ion channel, is a key target for many anxiolytic drugs, most notably benzodiazepines. Selank has emerged as a novel peptide-based therapeutic candidate with anxiolytic properties comparable to benzodiazepines but reportedly lacking their adverse side effects, such as sedation, cognitive impairment, and dependence.[3][4] This guide delves into the molecular mechanisms underpinning Selank's effects on the GABAergic system.

Molecular Mechanism of Action

Current evidence strongly suggests that Selank acts as a positive allosteric modulator of the GABAA receptor.[5][6] This mode of action means that Selank does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. This modulation is thought to be the primary basis for its anxiolytic effects.

Allosteric Modulation of the GABAA Receptor

Studies have indicated that Selank's interaction with the GABAA receptor is distinct from that of benzodiazepines. While both classes of compounds enhance GABAergic inhibition, Selank appears to have a different binding site and modulatory profile. Research has shown that Selank can alter the number of specific binding sites for [3H]GABA without affecting the affinity of the receptor for GABA itself.[2][7] This suggests a mechanism that influences receptor availability or conformation, thereby potentiating the inhibitory response to GABA.

The following diagram illustrates the proposed allosteric modulation of the GABAA receptor by Selank.

Quantitative Data on Selank's Interaction with the GABAergic System

A comprehensive understanding of a drug's mechanism requires quantitative data on its interaction with its target. While specific binding affinities (Ki) and potency values (EC50/IC50) for Selank at the GABAA receptor are not yet widely published, studies have focused on its effects on gene expression.

Effects on Gene Expression

Selank administration has been shown to significantly alter the mRNA levels of numerous genes involved in GABAergic neurotransmission in the frontal cortex of rats.[2][8] These changes are observed within hours of administration, suggesting a rapid and direct impact on the genetic regulation of the GABAergic system.

| Gene Category | Genes with Altered Expression (mRNA levels) | Time Post-Administration | Direction of Change | Reference |

| GABAA Receptor Subunits | Gabrb3, Gabre, Gabrq, Gabra6 | 1 and 3 hours | Increased | [2][9] |

| GABA Transporters | Slc6a1, Slc6a11, Slc32a1 | 1 hour | Increased | [2] |

| Dopamine Receptors | Drd3, Drd5 | 1 hour | Increased | [2] |

| Other Neurotransmission-Related Genes | Abat, Adcy7, Cacna1a, Cacna1b, Hcrt, Hcrtr2 | 1 and 3 hours | Varied | [2][9] |

| Table 1: Summary of Selank-induced changes in the expression of genes related to GABAergic and other neurotransmitter systems. |

Experimental Protocols